(3,5-dimethylisoxazol-4-yl)(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
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Description
(3,5-dimethylisoxazol-4-yl)(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C18H20FN7O2 and its molecular weight is 385.403. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The chemical compound (3,5-dimethylisoxazol-4-yl)(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone has been explored in various scientific studies for its potential applications, primarily focusing on synthesis methods, structural analysis, and biological activities. Studies on similar compounds provide insights into methodologies and applications that could be relevant. For instance, the catalyst- and solvent-free synthesis of related heterocyclic compounds demonstrates the importance of efficient and environmentally friendly chemical processes (Moreno-Fuquen et al., 2019). Additionally, the synthesis and biological activity of triazole analogues of piperazine highlight the compound's potential in developing new antibacterial agents (Nagaraj et al., 2018).
Molecular Interaction Studies
Molecular interaction studies of closely related compounds, such as antagonist interactions with receptors, provide a foundation for understanding how this compound might interact at a molecular level, potentially informing drug design and therapeutic applications (Shim et al., 2002).
Antimicrobial and Antitumor Activities
Research into the antimicrobial and antitumor activities of structurally related compounds suggests areas where this compound could potentially be applied. For example, the synthesis and evaluation of triazole derivatives for antimicrobial properties indicate the potential for developing new treatments for bacterial infections (Bektaş et al., 2010). Similarly, studies on compounds with antiproliferative activity against cancer cell lines suggest a possible avenue for cancer research and therapy (Prasad et al., 2018).
Chemical Sensing and Logic Gates
Research on compounds with similar structures that function as fluorescent logic gates offers potential applications in chemical sensing and molecular electronics. Such compounds can be tailored to respond to specific stimuli, such as pH changes or the presence of metal ions, making them useful in a variety of sensing applications (Gauci & Magri, 2022).
Properties
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN7O2/c1-12-17(13(2)28-21-12)18(27)25-9-7-24(8-10-25)11-16-20-22-23-26(16)15-5-3-14(19)4-6-15/h3-6H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZWHSOPGGIUCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.